R(+)-6-Bromo-APB hydrobromide

Description

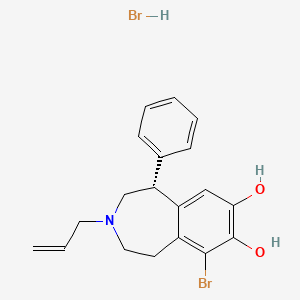

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAUBYSSTAODOD-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474680 | |

| Record name | R(+)-6-Bromo-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139689-19-3 | |

| Record name | R(+)-6-Bromo-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of R(+)-6-Bromo-APB Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-6-Bromo-APB hydrobromide, a rigid analog of dopamine (B1211576), is a potent and selective full agonist for the dopamine D1 receptor. This technical guide elucidates the core mechanism of action of this compound, providing a comprehensive overview of its receptor binding profile and functional activity. The information presented herein is synthesized from key foundational studies, offering researchers and drug development professionals a detailed understanding of this compound's pharmacological properties. This document includes quantitative data on receptor affinities and functional potencies, detailed experimental methodologies, and visual representations of its primary signaling pathway and experimental workflows.

Introduction

This compound, chemically known as (R)-(+)-3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, is a significant pharmacological tool for studying the dopamine D1 receptor system. Its rigid structure, conferred by the benzazepine backbone, provides high affinity and selectivity for the D1 receptor. The R(+) enantiomer has been identified as the more potent of its stereoisomers, acting as a full agonist. Understanding its mechanism of action is crucial for its application in neuroscience research and for the potential development of therapeutic agents targeting the dopaminergic system.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The data reveals a high affinity and selectivity for the dopamine D1 receptor over the D2 receptor and other receptor types.

Table 1: Receptor Binding Affinities (Ki) of R(+)-6-Bromo-APB

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine D1 | [³H]SCH 23390 | Rat Striatum | 0.8 ± 0.1 | Neumeyer et al., 1992 |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | 1,200 ± 150 | Neumeyer et al., 1992 |

Functional Activity

The functional activity of this compound at the dopamine D1 receptor has been assessed by its ability to stimulate adenylyl cyclase, a key downstream effector of D1 receptor activation.

Table 2: Functional Potency (EC50) and Intrinsic Activity of R(+)-6-Bromo-APB

| Assay | Tissue Source | EC50 (nM) | Intrinsic Activity (% of Dopamine) | Reference |

| Adenylyl Cyclase Stimulation | Rat Striatum | 10 ± 2 | 100 | Neumeyer et al., 1992 |

Signaling Pathway

As a full agonist at the dopamine D1 receptor, this compound initiates a well-defined intracellular signaling cascade. The D1 receptor is a G protein-coupled receptor (GPCR) that is canonically coupled to the stimulatory G protein, Gαs.

Dopamine D1 Receptor Signaling Cascade

Caption: Dopamine D1 receptor signaling pathway activated by R(+)-6-Bromo-APB.

Upon binding of this compound to the D1 receptor, a conformational change is induced, leading to the activation of Gαs. The activated Gαs subunit dissociates from the βγ subunits and stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression and neuronal function.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Neumeyer et al. (1992).

Radioligand Receptor Binding Assays

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors.

Caption: Workflow for the radioligand binding assay.

-

Tissue Preparation:

-

Male Sprague-Dawley rat striata are dissected and homogenized in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4 at 25 °C).

-

The homogenate is centrifuged at 48,000g for 10 minutes.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37 °C for 15 minutes to facilitate the dissociation of endogenous ligands.

-

Following incubation, the suspension is centrifuged again at 48,000g for 10 minutes.

-

The final pellet is resuspended in the appropriate assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

-

D1 Receptor Binding Assay:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]SCH 23390 (specific activity ~70-86 Ci/mmol) at a final concentration of 0.2-0.4 nM.

-

Procedure: 0.5 mL of the membrane preparation is incubated with the radioligand and various concentrations of this compound in a total volume of 1 mL. Non-specific binding is determined in the presence of 1 µM cis-(Z)-flupenthixol.

-

Incubation: 30 minutes at 25 °C.

-

-

D2 Receptor Binding Assay:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]Spiperone (specific activity ~90-120 Ci/mmol) at a final concentration of 0.1-0.3 nM.

-

Procedure: Similar to the D1 assay, with the membrane preparation incubated with [³H]Spiperone and competing ligand. Non-specific binding is determined in the presence of 10 µM (+)-butaclamol.

-

Incubation: 60 minutes at 25 °C.

-

-

Assay Termination and Data Analysis:

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

-

Filters are washed three times with 5 mL of ice-cold buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

IC50 values are determined from competition curves using non-linear regression analysis.

-

Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Stimulation Assay

This protocol describes the method to assess the functional agonism of this compound at the D1 receptor by measuring the stimulation of adenylyl cyclase activity.

-

Tissue Preparation:

-

Rat striatal membranes are prepared as described for the binding assays.

-

-

Assay Procedure:

-

The reaction mixture contains 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 10 µM GTP, 1 mM ATP, an ATP-regenerating system (e.g., 5 mM creatine (B1669601) phosphate (B84403) and 50 units/mL creatine phosphokinase), and 0.5 mM of a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine).

-

The membrane preparation (approximately 50-100 µg of protein) is added to the reaction mixture with varying concentrations of this compound or dopamine (for comparison).

-

The reaction is initiated by the addition of ATP and incubated for 10 minutes at 37 °C.

-

-

cAMP Quantification and Data Analysis:

-

The reaction is terminated by heating or the addition of acid.

-

The amount of cAMP produced is quantified using a competitive protein binding assay or a specific radioimmunoassay.

-

EC50 values and intrinsic activity (relative to the maximal stimulation by dopamine) are determined from concentration-response curves using non-linear regression analysis.

-

Conclusion

This compound is a highly potent and selective full agonist at the dopamine D1 receptor. Its primary mechanism of action involves binding to the D1 receptor and activating the Gαs-adenylyl cyclase-cAMP-PKA signaling pathway. The high affinity for the D1 receptor, coupled with its selectivity over the D2 receptor, makes it an invaluable tool for elucidating the physiological and behavioral roles of the D1 receptor. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to replicate or build upon these foundational studies in the field of dopamine pharmacology.

An In-depth Technical Guide to R(+)-6-Bromo-APB Hydrobromide: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-6-Bromo-APB hydrobromide is a potent and selective agonist for the D1 dopamine (B1211576) receptor, a G-protein coupled receptor implicated in numerous neurological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound. Detailed information on its physicochemical characteristics, structural identifiers, and the downstream signaling cascade following D1 receptor activation is presented. This document is intended to serve as a valuable resource for researchers in neuropharmacology, medicinal chemistry, and drug development.

Chemical Properties and Structure

This compound, with the IUPAC name (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide, is a synthetic compound belonging to the benzazepine class.[1] Its hydrobromide salt form enhances its stability and solubility in aqueous solutions, facilitating its use in experimental settings.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₁Br₂NO₂ | [1][3][4] |

| Molecular Weight | 455.18 g/mol | [1][3][4] |

| Appearance | Off-white solid | |

| Solubility | Soluble in ethanol (B145695) and DMSO | [1][2] |

| Storage | 2-8°C |

Structural Information

The chemical structure of this compound is characterized by a tetrahydrobenzazepine core with a bromine substituent at the 6-position of the aromatic ring. The R-enantiomer is the more potent of the two stereoisomers.[1] Structural identifiers are provided in Table 2.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | [1] |

| CAS Number | 139689-19-3 | [1][3][4] |

| SMILES String | C=CCN1CCC2=C(C(=C(C=C2--INVALID-LINK--C3=CC=CC=C3)O)O)Br.Br | |

| InChI Key | CTAUBYSSTAODOD-PKLMIRHRSA-N |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, the general synthesis of related 6-bromo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine compounds involves the direct bromination of the corresponding benzazepine precursor. This is followed by N-allylation and subsequent de-protection of the hydroxyl groups. The final step involves the formation of the hydrobromide salt.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection can be employed for the analysis of this compound. While a specific protocol for this compound is not published, methods for similar benzazepine derivatives can be adapted. A typical protocol would involve:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) acetate).

-

Detection: UV detection at a wavelength determined by the compound's UV spectrum.

-

Quantification: Purity is determined by the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra would confirm the presence of the key functional groups, including the aromatic protons, the allyl group, and the stereocenter.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum would show the molecular ion peak corresponding to the free base of the compound.

Biological Activity and Signaling Pathways

This compound is a potent agonist of the D1 dopamine receptor. The D1 receptor is a Gs-coupled receptor that, upon activation, initiates a downstream signaling cascade primarily involving the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

D1 Dopamine Receptor Signaling Pathway

The activation of the D1 receptor by this compound leads to a series of intracellular events, as depicted in the following signaling pathway diagram.

Caption: D1 Dopamine Receptor Signaling Cascade.

Activation of the D1 receptor by this compound leads to the activation of the Gαs/olf subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The increased intracellular concentration of cAMP activates Protein Kinase A (PKA). A key substrate of PKA in dopaminoceptive neurons is the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). PKA phosphorylates DARPP-32 at threonine 34, converting it into a potent inhibitor of Protein Phosphatase 1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression.

Experimental Workflow for Characterization

A typical experimental workflow to characterize the activity of a D1 agonist like this compound would involve a series of in vitro assays.

Caption: Experimental Workflow for D1 Agonist Characterization.

Experimental Protocols

cAMP Accumulation Assay (HTRF)

This protocol is a general guideline for measuring cAMP levels in cells expressing the D1 dopamine receptor.

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human D1 dopamine receptor in appropriate media.

-

Cell Plating: Seed cells into a 384-well white plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound and a reference agonist (e.g., dopamine) in stimulation buffer.

-

Aspirate the culture medium from the cells and add the compound dilutions.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection:

-

Add the HTRF lysis buffer containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor.

-

Incubate at room temperature for 1 hour.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader and calculate the cAMP concentrations based on a standard curve.

DARPP-32 Phosphorylation Assay (Western Blot)

This protocol outlines the general steps for detecting the phosphorylation of DARPP-32 in response to D1 receptor stimulation.

-

Cell Culture and Treatment: Culture neuronal cells or use primary striatal neurons. Treat the cells with this compound for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated DARPP-32 (Thr34).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total DARPP-32 or β-actin).

Conclusion

This compound is a valuable research tool for investigating the role of the D1 dopamine receptor in various physiological and pathological processes. Its potency and selectivity make it a suitable probe for elucidating the intricacies of the D1 receptor signaling pathway. This technical guide provides a foundational understanding of its chemical properties, structure, and biological activity, which will be beneficial for researchers in the field of neuroscience and drug discovery. Further research is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

In-Depth Pharmacological Profile of R(+)-6-Bromo-APB Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-6-Bromo-APB hydrobromide is a potent and selective full agonist for the dopamine (B1211576) D1 receptor. This technical guide provides a comprehensive overview of its pharmacological profile, including its receptor binding affinities, functional activity, and the underlying experimental methodologies. The information presented is intended to support further research and drug development efforts centered on this compound and its potential therapeutic applications.

Introduction

R(+)-6-Bromo-APB, a substituted benzofuran (B130515) derivative, has emerged as a valuable pharmacological tool for investigating the roles of the dopamine D1 receptor in various physiological and pathological processes. Its high affinity and selectivity for the D1 receptor, coupled with its full agonist activity, make it a superior probe compared to less selective compounds. This document summarizes the key quantitative data regarding its interaction with dopaminergic and other monoamine systems and provides detailed protocols for the experimental procedures used to derive this data.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been determined through radioligand binding assays. The data clearly demonstrates its high affinity and selectivity for the dopamine D1 receptor over the D2 receptor and other monoamine transporters.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor/Transporter | Radioligand | Tissue Source | Ki (nM) |

| Dopamine D1 Receptor | [³H]SCH 23390 | Rat Striatum | 0.8 ± 0.1 |

| Dopamine D2 Receptor | [³H]Spiperone | Rat Striatum | 1,200 ± 150 |

| Serotonin Transporter (SERT) | [³H]Paroxetine | Rat Cortex | >10,000 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Hypothalamus | >10,000 |

| Dopamine Transporter (DAT) | [³H]GBR 12935 | Rat Striatum | >10,000 |

Functional Activity

The functional activity of this compound at the dopamine D1 receptor was assessed by its ability to stimulate the production of cyclic AMP (cAMP) via the activation of adenylate cyclase.

Table 2: Functional Potency (EC50) of this compound

| Assay | Tissue Source | EC50 (nM) |

| Adenylate Cyclase Stimulation | Rat Striatum | 10.0 ± 2.0 |

Experimental Protocols

The following sections detail the methodologies employed to obtain the binding affinity and functional activity data presented above.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors, as well as for serotonin, norepinephrine, and dopamine transporters.

Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

Materials:

-

Tissues: Freshly dissected rat striatum, cortex, and hypothalamus.

-

Buffers:

-

Tris-HCl buffer (50 mM, pH 7.4) for homogenization and incubation.

-

-

Radioligands:

-

[³H]SCH 23390 (for D1 receptors)

-

[³H]Spiperone (for D2 receptors)

-

[³H]Paroxetine (for SERT)

-

[³H]Nisoxetine (for NET)

-

[³H]GBR 12935 (for DAT)

-

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled selective ligands for each receptor/transporter.

-

Equipment: Homogenizer, refrigerated centrifuge, filtration manifold, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Dissected brain regions were homogenized in ice-cold Tris-HCl buffer.

-

The homogenate was centrifuged at 4°C.

-

The resulting pellet was washed and re-centrifuged.

-

The final pellet was resuspended in fresh buffer to a specific protein concentration.

-

-

Binding Assay:

-

Aliquots of the membrane preparation were incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled ligand.

-

Incubation was carried out at a specific temperature for a set duration to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation was terminated by rapid filtration through glass fiber filters.

-

Filters were washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.

-

The IC50 values were converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylate Cyclase Functional Assay

Objective: To determine the functional potency (EC50) of this compound in stimulating adenylate cyclase activity via the D1 receptor.

Experimental Workflow:

Caption: Workflow for Adenylate Cyclase Functional Assay.

Materials:

-

Tissue: Freshly dissected rat striatum.

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂, ATP, GTP, and a phosphodiesterase inhibitor (e.g., IBMX).

-

Test Compound: this compound.

-

Equipment: Homogenizer, refrigerated centrifuge, water bath, and a system for cAMP quantification (e.g., scintillation counter for radioimmunoassay or LC-MS).

Procedure:

-

Membrane Preparation: Striatal tissue was homogenized and membranes were prepared as described in the radioligand binding assay protocol.

-

Assay Reaction:

-

Membrane aliquots were pre-incubated in the assay buffer.

-

The reaction was initiated by adding varying concentrations of this compound.

-

The mixture was incubated at 30°C for a defined period.

-

-

Reaction Termination and cAMP Measurement:

-

The reaction was stopped by the addition of a stop solution (e.g., cold acid).

-

The amount of cAMP produced was quantified using a standard method such as a competitive protein binding assay or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of adenylate cyclase (EC50) was determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

This compound, as a D1 receptor agonist, primarily activates the Gαs/olf-protein coupled signaling cascade, leading to the stimulation of adenylate cyclase and an increase in intracellular cAMP levels.

Caption: D1 Receptor Signaling Pathway Activated by R(+)-6-Bromo-APB.

Conclusion

This compound is a highly selective and potent full agonist at the dopamine D1 receptor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for its use in neuropharmacological research. Its distinct pharmacological profile makes it an invaluable tool for elucidating the complex roles of the D1 receptor in health and disease, and for the potential development of novel therapeutic agents targeting this receptor.

An In-depth Technical Guide to the Dopamine Signaling Effects of R(+)-6-Bromo-APB Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-6-Bromo-APB hydrobromide, a substituted 1-phenyl-3-benzazepine, is a critical tool in neuropharmacological research. Its significance lies in its potent, selective, and stereospecific full agonist activity at the dopamine (B1211576) D1 receptor. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its effects on dopamine signaling pathways. It includes a summary of its pharmacological characteristics, detailed experimental protocols for its evaluation, and visualizations of the core signaling cascade and experimental workflows to support advanced research and development.

Introduction

This compound, chemically known as (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide, is a synthetic compound belonging to the substituted benzazepine class. It is structurally distinct from the similarly named "benzofury" compounds like 6-APB (6-(2-aminopropyl)benzofuran). The R(+) enantiomer is particularly notable for its high affinity and selectivity as a full agonist for the D1-type dopamine receptor, making it a valuable probe for elucidating the role of D1 receptor signaling in various physiological and pathological processes.[1] Its S(-) counterpart is reported to be a weak partial agonist, highlighting the compound's stereospecificity.[2]

Pharmacodynamics

The primary pharmacological action of R(+)-6-Bromo-APB is the direct stimulation of postsynaptic dopamine D1 receptors.

-

Dopamine D1 Receptor Interaction: R(+)-6-Bromo-APB is characterized as a potent and selective D1 receptor full agonist.[2] The R(+) enantiomer binds with high affinity to D1 receptor sites, demonstrating much greater potency and selectivity than its S(-) antipode.[1] This interaction initiates the canonical G-protein coupled receptor (GPCR) signaling cascade associated with D1 activation.

-

Selectivity Profile: The compound shows marked selectivity for the D1 receptor over the D2 receptor subtype.[1] This selectivity is crucial for its use as a research tool, allowing for the isolated study of D1-mediated pathways without the confounding effects of D2 receptor modulation.

-

Dopamine Transporter (DAT) Interaction: There is a notable lack of specific data in the available literature regarding the affinity or functional effects of R(+)-6-Bromo-APB at the dopamine transporter (DAT). It should not be confused with 6-APB, which is known to act as a dopamine reuptake inhibitor and releasing agent.

Core Mechanism: The D1 Receptor Signaling Pathway

Activation of the dopamine D1 receptor by R(+)-6-Bromo-APB initiates a well-defined intracellular signaling cascade. As a Gs-coupled receptor, its stimulation leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Signaling Cascade Steps:

-

Receptor Binding: R(+)-6-Bromo-APB binds to the orthosteric site of the D1 receptor.

-

G-Protein Activation: The agonist-bound receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the alpha subunit (Gαs) of the associated heterotrimeric G-protein.

-

Adenylyl Cyclase (AC) Activation: The activated Gαs-GTP complex dissociates and binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA phosphorylates numerous downstream protein targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), which in its phosphorylated state is a potent inhibitor of Protein Phosphatase 1 (PP1). This modulation of protein phosphorylation ultimately alters neuronal excitability and gene expression.

Data Presentation

Quantitative data for this compound is not explicitly detailed in publicly available literature abstracts. The primary characterization describes it as a high-affinity, potent, and selective D1 full agonist based on foundational studies. For context, the pharmacological profiles of a similar benzazepine D1 agonist and the structurally distinct compound 6-APB are provided below.

Table 1: Pharmacological Profile of this compound

| Target | Action | Affinity (Ki) | Potency (EC50) | Selectivity | Reference |

|---|---|---|---|---|---|

| Dopamine D1 Receptor | Full Agonist | High Affinity | Potent | Selective vs. D2 | [1] |

| Dopamine D2 Receptor | - | Lower Affinity | - | - | [1] |

| Dopamine Transporter (DAT) | Not Reported | Not Reported | Not Reported | Not Reported | - |

Table 2: Comparative Pharmacological Data of Related Compounds

| Compound | Target | Action | Affinity (Ki) | Potency (IC50/EC50) | Reference |

|---|---|---|---|---|---|

| 6-APB | DAT | Reuptake Inhibitor | 150 nM | IC50: 3300 nM | [1] |

| NET | Reuptake Inhibitor | 117 nM | IC50: 190 nM | [1] | |

| SERT | Reuptake Inhibitor | 2698 nM | IC50: 930 nM | [1] | |

| DAT | Releaser | - | EC50: 10 nM | [1] |

| | 5-HT₂B Receptor | Agonist | 3.7 nM | EC50: 140 nM |[1] |

Experimental Protocols

The characterization of compounds like R(+)-6-Bromo-APB involves a suite of standardized in vitro and in vivo assays.

Radioligand Competition Binding Assay (for Ki Determination)

This in vitro assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Tissues or cultured cells expressing the target receptor (e.g., Dopamine D1) are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a selective D1 radioligand (e.g., [³H]SCH 23390) and varying concentrations of the unlabeled test compound (R(+)-6-Bromo-APB).

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand while unbound radioligand passes through.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Adenylyl Cyclase (AC) Functional Assay (for EC50 Determination)

This in vitro assay measures the ability of an agonist to stimulate the production of cAMP, providing a quantitative measure of its functional potency and efficacy.

Methodology:

-

Cell Culture: A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) is cultured to an appropriate density in multi-well plates.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of the test agonist (R(+)-6-Bromo-APB) for a defined period.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents, including the newly synthesized cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified. Common methods include competitive enzyme-linked immunosorbent assays (ELISA), radioimmunoassays (RIA), or fluorescence-based biosensors (e.g., FRET).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. Non-linear regression is used to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (maximal efficacy).

Conclusion

This compound is a highly selective and potent full agonist of the dopamine D1 receptor. Its well-defined action on the Gs-adenylyl cyclase-cAMP signaling pathway, combined with its stereospecificity, establishes it as an indispensable pharmacological tool. For researchers in neuroscience and drug development, this compound provides a precise means to investigate the complex roles of D1 receptor signaling in motor control, cognition, and reward, and to screen for novel therapeutic agents targeting this critical pathway. Further research is warranted to characterize its profile at monoamine transporters and to fully delineate its in vivo effects on dopaminergic neurotransmission.

References

In Vivo Effects of R(+)-6-Bromo-APB Hydrobromide in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-6-Bromo-APB hydrobromide is a psychoactive substance belonging to the benzofuran (B130515) class of compounds. Structurally related to amphetamine and its derivatives, it is recognized as a dopamine (B1211576) agonist and is known to interact with various neurotransmitter systems, including serotonin (B10506) and norepinephrine (B1679862) pathways.[1] This technical guide provides a comprehensive overview of the reported in vivo effects of this compound and its close analog, 6-APB, in rodent models. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of new therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound and the closely related compound 6-APB in rodent models.

Table 1: Effects of R-6-Br-APB on Locomotor Activity in Rodents

| Animal Model | Dose (mg/kg, i.p.) | Effect on Locomotor Activity (Total Beam Breaks/3-hr Session) |

| Sprague-Dawley Rats | ~1 | ~1500 |

| ~3 | ~2500 | |

| ~10 | ~2000 | |

| C57BL/6J Mice | ~1 | ~4000 |

| ~3 | ~8000 | |

| ~10 | ~6000 |

Data are estimated from graphical representations and presented as approximate values.

Table 2: Effects of 6-APB on Extracellular Neurotransmitter Levels in the Nucleus Accumbens of Male Rats

| Analyte | Dose (mg/kg, i.v.) | Maximum Increase (% Baseline) |

| Dopamine | 0.3 | ~250% |

| 1.0 | ~500% | |

| Serotonin | 0.3 | ~400% |

| 1.0 | ~800% |

Data adapted from a study on 6-APB, a close analog of this compound.[2]

Experimental Protocols

This section details the methodologies for key in vivo experiments relevant to the study of this compound.

Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of a compound on spontaneous movement in rodents.

Animals: Male and female Sprague-Dawley rats or various mouse strains (e.g., C57BL/6J).

Apparatus: Open-field arenas equipped with infrared photobeams to automatically record horizontal and vertical movements.

Procedure:

-

Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Habituate each animal to the open-field arena for a predetermined period (e.g., 30-60 minutes) to establish a baseline activity level.

-

Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection, i.p.).

-

Immediately place the animal back into the open-field arena.

-

Record locomotor activity (e.g., total beam breaks, distance traveled) continuously for a specified duration (e.g., 3 hours).

-

Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated control group.

In Vivo Microdialysis in the Nucleus Accumbens

Objective: To measure the extracellular concentrations of neurotransmitters, such as dopamine and serotonin, in a specific brain region of freely moving animals.

Animals: Male Sprague-Dawley rats.

Procedure:

Surgery and Probe Implantation:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula stereotaxically, targeting the nucleus accumbens.

-

Allow the animal to recover from surgery for a specified period (e.g., 5-7 days).

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the nucleus accumbens.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Administer this compound or vehicle intravenously (i.v.).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Express the results as a percentage change from the baseline neurotransmitter levels.

Drug Discrimination Assay

Objective: To assess the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse in trained animals.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers equipped with stimulus lights and a food pellet dispenser.

Procedure:

Training:

-

Food restrict the rats to maintain them at 85-90% of their free-feeding body weight.

-

Train the rats to press one lever after the administration of a known stimulant (e.g., methamphetamine, 1.0 mg/kg, i.p.) and the other lever after a saline injection to receive a food reward. This is typically done on a fixed-ratio (FR) schedule of reinforcement.

-

Continue training until the rats reliably discriminate between the drug and saline conditions.

Substitution Testing:

-

Once the discrimination is stable, administer various doses of this compound before placing the rat in the operant chamber.

-

Record the percentage of responses on the drug-appropriate lever.

-

Full substitution is considered to have occurred if the percentage of responses on the drug-appropriate lever is 80% or greater.

Intravenous Self-Administration Assay

Objective: To determine the reinforcing properties and abuse potential of a compound.

Animals: Male Sprague-Dawley rats or mice.

Procedure:

Catheter Implantation Surgery:

-

Anesthetize the animal and surgically implant a chronic indwelling catheter into the jugular vein.

-

The catheter is passed subcutaneously to the back of the animal, where it exits and is protected by a tether system.

Self-Administration Sessions:

-

Place the animal in an operant conditioning chamber and connect the catheter to a syringe pump via a liquid swivel.

-

Train the animal to press a lever to receive an intravenous infusion of the drug. Each infusion is typically paired with a cue light and/or an audible tone.

-

Sessions are conducted daily for a set duration (e.g., 2 hours).

-

The number of infusions earned is used as a measure of the drug's reinforcing efficacy.

-

Dose-response curves can be generated by varying the dose of the drug per infusion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vivo effects of this compound.

Caption: Monoamine Transporter Interaction.

Caption: 5-HT2A Receptor Signaling.

Caption: Locomotor Activity Workflow.

References

R(+)-6-Bromo-APB Hydrobromide: A Technical Guide to a Selective D1 Dopamine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-6-Bromo-APB hydrobromide, a substituted benzofuran (B130515) derivative, has emerged as a potent and selective agonist for the dopamine (B1211576) D1 receptor. This technical guide provides an in-depth analysis of its pharmacological profile, focusing on its binding affinity, functional potency, and selectivity. Detailed experimental protocols for key assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and evaluation process. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of selective D1 receptor modulation.

Introduction

The dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in motor control, cognition, and reward pathways. Selective activation of the D1 receptor is a promising therapeutic strategy for various neurological and psychiatric disorders, including Parkinson's disease and cognitive deficits associated with schizophrenia. This compound has been identified as a high-affinity, selective agonist for the D1 receptor, making it a valuable tool for preclinical research and a potential lead compound for drug development. This guide summarizes the current knowledge on the pharmacological properties of this compound.

Pharmacological Profile

Binding Affinity

The binding affinity of this compound to dopamine receptors has been primarily characterized through radioligand binding assays. The key data, derived from seminal work by Neumeyer and colleagues, is presented in Table 1.

Table 1: Binding Affinity (Ki) of this compound at Dopamine Receptors

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |

| D1 | [3H]SCH 23390 | Rat Striatum | 0.8 ± 0.1 |

| D2 | [3H]Spiperone | Rat Striatum | 120 ± 15 |

Data extracted from Neumeyer et al., J. Med. Chem. 1992, 35 (8), 1466-71.

The data clearly indicates a high affinity of this compound for the D1 receptor, with a Ki value in the sub-nanomolar range. In contrast, its affinity for the D2 receptor is significantly lower, demonstrating a high degree of selectivity.

Receptor Selectivity

The selectivity of a compound for its target receptor over other related receptors is a critical determinant of its therapeutic window. This compound exhibits substantial selectivity for the D1 receptor over the D2 receptor.

Table 2: Selectivity Profile of this compound

| Receptor Comparison | Selectivity Ratio (Ki D2 / Ki D1) |

| D2 vs. D1 | ~150-fold |

Calculated from the data in Table 1.

Information regarding the binding affinity of this compound for other dopamine receptor subtypes (D3, D4, D5) and serotonin (B10506) (5-HT) receptor subtypes is not extensively available in the public domain and represents an area for future investigation.

Functional Potency

As a D1 receptor agonist, this compound stimulates downstream signaling cascades. The primary signaling pathway for the D1 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The functional potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) in a functional assay.

Signaling Pathway and Experimental Workflow

D1 Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the D1 dopamine receptor is depicted below.

Caption: D1 Dopamine Receptor Signaling Cascade.

Experimental Workflow for Determining D1 Agonist Selectivity

A typical workflow to characterize a novel compound like this compound for its D1 receptor selectivity and potency is outlined below.

Caption: Workflow for D1 Agonist Characterization.

Experimental Protocols

Radioligand Binding Assay for D1 and D2 Receptors

This protocol is a generalized procedure based on the methodologies described in the literature for determining the binding affinity of compounds at D1 and D2 dopamine receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for the D1 and D2 dopamine receptors.

Materials:

-

Tissue Preparation: Rat striatal tissue, homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Radioligands:

-

For D1 receptors: [3H]SCH 23390 (specific activity ~70-85 Ci/mmol).

-

For D2 receptors: [3H]Spiperone (specific activity ~15-30 Ci/mmol).

-

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO, then diluted in assay buffer).

-

Non-specific Binding Definition:

-

For D1: 1 µM (+)butaclamol or 1 µM SCH 23390.

-

For D2: 1 µM (+)butaclamol or 10 µM haloperidol.

-

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Assay buffer, radioligand (final concentration ~0.2-0.5 nM for [3H]SCH 23390; ~0.1-0.3 nM for [3H]Spiperone), and vehicle.

-

Non-specific Binding: Assay buffer, radioligand, and the non-specific binding defining drug.

-

Displacement: Assay buffer, radioligand, and varying concentrations of this compound.

-

-

Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the displacement curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a general method for assessing the functional potency of a D1 agonist by measuring cAMP production in a cell-based assay.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating cAMP production via the D1 receptor.

Materials:

-

Cell Line: A stable cell line expressing the human or rat D1 dopamine receptor (e.g., HEK293-D1, CHO-D1).

-

Cell Culture Medium: As appropriate for the cell line (e.g., DMEM with 10% FBS).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compound: this compound at various concentrations.

-

Reference Agonist: Dopamine or another full D1 agonist.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Plate the D1-expressing cells in 96-well plates and grow to ~80-90% confluency.

-

Assay Preparation: On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add varying concentrations of this compound or the reference agonist to the wells. Include a vehicle control for basal cAMP levels.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the agonist concentration. Use non-linear regression (sigmoidal dose-response) to determine the EC50 and Emax (maximum effect) values for this compound.

Conclusion

This compound is a highly potent and selective dopamine D1 receptor agonist. Its high affinity for the D1 receptor, coupled with its significant selectivity over the D2 receptor, makes it an invaluable pharmacological tool for investigating the roles of the D1 receptor in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other novel D1 receptor modulators. Further research is warranted to fully elucidate its selectivity profile across all dopamine and other relevant receptor subtypes, and to precisely quantify its functional potency. Such data will be instrumental in advancing our understanding of D1 receptor pharmacology and in the development of novel therapeutics targeting this important receptor.

R(+)-6-Bromo-APB hydrobromide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective D1 dopamine (B1211576) receptor agonist, R(+)-6-Bromo-APB hydrobromide. The document outlines its chemical properties, pharmacological activity, and the signaling pathways it modulates, supplemented with detailed experimental protocols and data visualizations to support advanced research and development.

Chemical and Physical Properties

This compound, with the systematic name (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide, is a synthetic compound belonging to the benzazepine class.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁Br₂NO₂ | [1] |

| Molecular Weight | 455.18 g/mol | [1] |

| CAS Number | 139689-19-3 | [1] |

| Appearance | Off-white solid | |

| Solubility | Soluble in ethanol (B145695) and DMSO |

Pharmacological Profile

R(+)-6-Bromo-APB is a potent and selective full agonist at the D1 dopamine receptor. The (R)-enantiomer exhibits significantly higher affinity and efficacy compared to its (S)-counterpart, which acts as a weak partial agonist. This stereoselectivity makes the R(+) isomer a valuable tool for probing the function of the D1 receptor in various physiological and pathological processes.

Receptor Binding Affinity and Efficacy

The following table summarizes the in vitro pharmacological data for this compound.

| Parameter | Receptor | Value | Species | Reference |

| Ki (nM) | D1 Dopamine | 0.89 | Rat Striatum | |

| Ki (nM) | D2 Dopamine | 1,200 | Rat Striatum | |

| EC₅₀ (nM) | Adenylyl Cyclase Stimulation | 1.5 | Rat Striatum |

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 dopamine receptor by an agonist such as R(+)-6-Bromo-APB initiates a cascade of intracellular events. The receptor is coupled to a stimulatory G-protein (Gαs/olf), which, upon activation, stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP). Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability, gene expression, and synaptic plasticity.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacological activity of this compound.

Radioligand Binding Assay for D1 and D2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors.

Materials:

-

Rat striatal membranes

-

[³H]SCH 23390 (for D1 receptors)

-

[³H]Spiperone (for D2 receptors)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, add rat striatal membrane preparation, the radioligand ([³H]SCH 23390 for D1 or [³H]Spiperone for D2), and varying concentrations of this compound or buffer (for total binding).

-

For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., cis-flupenthixol for D1 or sulpiride (B1682569) for D2).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To determine the functional efficacy (EC₅₀) of this compound in stimulating cAMP production.

Materials:

-

Rat striatal homogenates

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor like IBMX, and MgCl₂)

-

cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay)

Procedure:

-

Prepare serial dilutions of this compound.

-

In reaction tubes, add the rat striatal homogenate and varying concentrations of this compound.

-

Initiate the reaction by adding the assay buffer containing ATP.

-

Incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by heating or adding a stop solution.

-

Centrifuge the samples to pellet the particulate matter.

-

Measure the cAMP concentration in the supernatant using a suitable cAMP assay kit.

-

Plot the concentration-response curve and determine the EC₅₀ value.

Conclusion

This compound is a highly potent and selective D1 dopamine receptor agonist with well-characterized in vitro pharmacological properties. Its stereoselective action makes it an invaluable research tool for elucidating the role of the D1 receptor in health and disease. The provided data and experimental protocols serve as a foundation for further investigation into its therapeutic potential and for the development of novel D1-targeted therapeutics.

References

A Technical Guide to the Therapeutic Applications of Dopamine D1 Receptor Agonists

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dopamine (B1211576) D1 Receptor

The neurotransmitter dopamine is integral to numerous physiological processes, including motor control, motivation, reward, and cognitive functions. Its actions are mediated by five G protein-coupled receptors (GPCRs), broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4). The D1 receptor is the most abundantly expressed dopamine receptor in the central nervous system, with high concentrations in the striatum (caudate and putamen), nucleus accumbens, and prefrontal cortex. Dysfunctional D1 receptor signaling is implicated in a host of neurological and psychiatric disorders, including Parkinson's disease (PD), schizophrenia, addiction, and attention-deficit/hyperactivity disorder (ADHD).[1] This has positioned the D1 receptor as a significant, albeit challenging, therapeutic target.

Historically, the development of clinically successful D1 receptor agonists has been hindered by issues with poor bioavailability, rapid metabolism, and a narrow therapeutic window.[2][3] However, the advent of novel non-catechol scaffolds, biased agonists, and positive allosteric modulators has revitalized interest in targeting this receptor for therapeutic intervention.[3][4][5] This guide provides an in-depth overview of D1 receptor signaling, its therapeutic potential, the pharmacology of its agonists, and key experimental protocols for their evaluation.

D1 Receptor Signaling Pathways

Dopamine D1 receptor activation initiates a cascade of intracellular signaling events primarily through Gαs/olf protein coupling, but also via other pathways that allow for a complex and nuanced modulation of neuronal function.

Canonical Gαs/olf-cAMP Pathway

The principal signaling mechanism for the D1 receptor is its coupling to the stimulatory G protein, Gαs (or Gαolf in the striatum).[1][6] This interaction activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6] PKA then phosphorylates a multitude of downstream substrates, including the crucial Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP-1), leading to an amplified and sustained phosphorylation state of numerous neuronal proteins and ion channels, ultimately modulating neuronal excitability and gene expression.[1]

Non-Canonical and Interacting Pathways

Beyond the canonical cAMP pathway, D1 receptors can engage in other signaling cascades:

-

Gq/PLC Signaling: In certain brain regions, D1-like receptors have been shown to couple to Gq proteins, activating Phospholipase C (PLC).[7][8][9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and activation of Protein Kinase C (PKC).

-

ERK Signaling: D1 receptor activation can also modulate the Extracellular signal-Regulated Kinase (ERK) pathway, which is critical for synaptic plasticity and cell survival.[7] This can occur through both PKA-dependent and PKA-independent mechanisms.

-

β-Arrestin Signaling: Like other GPCRs, D1 receptors can recruit β-arrestins upon agonist binding. This process is crucial for receptor desensitization and internalization but can also initiate distinct, G protein-independent signaling cascades. The concept of "biased agonism," where a ligand preferentially activates one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment), is a key area of modern drug development.[10]

Potential Therapeutic Applications

The widespread distribution and function of D1 receptors make them a compelling target for several CNS disorders.

Parkinson's Disease (PD)

The motor symptoms of PD arise from the profound loss of dopaminergic neurons in the substantia nigra. Levodopa (B1675098), the metabolic precursor to dopamine, remains the gold standard therapy but its efficacy wanes over time and is often complicated by motor fluctuations and debilitating dyskinesias. Direct-acting dopamine agonists currently in clinical use primarily target D2-like receptors and have inferior efficacy to levodopa, particularly in late-stage PD (LsPD).[11]

There is compelling evidence that selective D1 receptor agonists could provide significant therapeutic benefit, especially when levodopa is no longer effective.[12][13] Preclinical studies in severely parkinsonian MPTP-treated non-human primates have shown that full D1 agonists like dihydrexidine (B1670578) can produce a dramatic reversal of motor deficits, even in animals unresponsive to levodopa or D2 agonists.[13]

Newer, non-catechol D1 agonists with improved pharmacokinetic profiles are under investigation. Tavapadon (PF-06649751), a D1/D5 partial agonist, has shown efficacy in treating PD motor symptoms in a Phase 3 trial.[10] A pilot study of another D1/D5 agonist, PF-06412562, in LsPD patients suggested potential benefits in motor function, alertness, and engagement, as reported by caregivers.[4][11]

Cognitive Disorders

D1 receptor signaling in the prefrontal cortex (PFC) is critical for executive functions, particularly working memory.[2][14] An optimal level of D1 receptor stimulation is required for proper PFC neuronal function, following an "inverted-U" shaped dose-response curve, where too little or too much stimulation impairs performance.[14][15] This has significant implications for treating cognitive deficits associated with schizophrenia, ADHD, and age-related cognitive decline.[2][3][16]

-

Schizophrenia: Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current antipsychotics, which primarily target D2 receptors.[17] Targeting D1 receptors represents a promising strategy to enhance working memory.[3][17] Clinical trials with D1 agonists like DAR-0100A (a form of dihydrexidine) have shown modest improvements in working memory tasks in patients with schizotypal personality disorder.[17]

-

Age-Related Cognitive Decline: Studies in aged rats have demonstrated that D1 agonists can rescue age-related impairments in working memory and temporal order memory.[16] This suggests a potential therapeutic role in mitigating cognitive decline in the elderly.

Addiction and Substance Use Disorder

Dopamine D1 receptors are key components of the brain's reward circuitry, which is hijacked by drugs of abuse. Chronic drug use can lead to neuroadaptations in D1 receptor signaling.[18][19] Consequently, modulating D1 receptor activity is a logical strategy for addiction treatment. D1-like receptor partial agonists and antagonists have been shown in preclinical models to reduce drug reward and reinstatement of drug-seeking behavior.[20] For example, the D1 agonist SKF 82958 can block cocaine self-administration in rats.[18] The development of compounds with mixed D1/D3 receptor activity is also being explored as a potential polypharmacological approach to treat substance use disorder.[20]

Pharmacology and Quantitative Data of D1 Receptor Agonists

The development of D1 agonists has evolved from early catechol-based compounds, which suffered from poor pharmacokinetics, to modern non-catechol and biased agonists with improved therapeutic potential.[3][4] These compounds can be classified as full agonists, partial agonists, or biased agonists, depending on their efficacy and preferential activation of downstream signaling pathways.

Table 1: Quantitative Data for Representative D1 Receptor Agonists

| Compound | Class | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax %) | Notes |

| Dopamine | Endogenous Catecholamine | D1/D2-like | 440 - 650[21] | ~3500 (cAMP)[21] | 100 (Reference) | Endogenous neurotransmitter. |

| Dihydrexidine (DHX) | Full Agonist (Catechol) | D1-selective | 10.5[22] | 11 (cAMP) | ~100 | First potent, full D1 agonist; poor pharmacokinetics.[23] |

| SKF-81297 | Full Agonist (Catechol) | D1-selective | 1.4[22] | 2.1 (cAMP) | 100 | Widely used research tool. |

| SKF-38393 | Partial Agonist (Catechol) | D1-selective | 1.1[22] | 120 (cAMP) | ~80 | Prototypical partial D1 agonist.[23] |

| A-77636 | Full Agonist (Non-catechol) | D1-selective | 1.9[22] | 4.8 (cAMP) | 100 | Potent non-catechol agonist. |

| Tavapadon (PF-06649751) | Partial Agonist (Non-catechol) | D1/D5 | - | 21 (cAMP) | 68 | G protein-biased; in Phase 3 trials for PD.[10] |

| MNI-968 | Full Agonist (Non-catechol) | D1-selective | 2 (human)[19] | 5 (cAMP)[19] | 96[19] | Developed as a PET tracer lead.[19] |

Note: Ki, EC50, and Emax values can vary significantly depending on the assay conditions, tissue/cell type, and radioligand used. The values presented are representative examples from the literature.

Key Experimental Protocols

Evaluating the therapeutic potential of novel D1 receptor agonists requires a combination of in vitro and in vivo assays to characterize their pharmacological profile and assess their efficacy in relevant disease models.

In Vitro Protocol: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the D1 receptor.[5][24]

-

Objective: To calculate the inhibitor constant (Ki) of a test compound for the D1 receptor.

-

Materials:

-

Receptor Source: Membranes from cells (e.g., HEK293, CHO) stably expressing the human D1 receptor, or striatal tissue homogenates.

-

Radioligand: e.g., [³H]SCH23390 (a D1 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Test Compounds: Serial dilutions of the D1 agonist to be tested.

-

Non-specific Determinator: A high concentration of a non-labeled D1 ligand (e.g., 10 µM SCH23390 or Butaclamol).

-

96-well plates, filter mats (e.g., GF/C, presoaked in 0.3% PEI), scintillation fluid, and a scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize cells or tissue in cold lysis buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding (NSB): Receptor membranes + radioligand + non-specific determinator.

-

Competition: Receptor membranes + radioligand + varying concentrations of the test compound.

-

-

Incubation: Add receptor membranes (e.g., 50-100 µg protein/well), test compound/buffer, and radioligand (at a concentration near its Kd) to each well.[5] Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the filter mat. This separates bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer.

-

Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

-

-

In Vitro Protocol: cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the D1 receptor's canonical signaling pathway.[26][27]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating cAMP production.

-

Materials:

-

Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human D1 receptor.

-

Assay Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, LANCE). These kits typically use a competitive immunoassay format.

-

Stimulation Buffer: Typically Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Test Compounds: Serial dilutions of the D1 agonist.

-

Reference Agonist: A known full D1 agonist (e.g., Dopamine, SKF-81297) for normalization.

-

-

Methodology:

-

Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

-

Compound Addition: Remove the growth medium and add the test compounds or reference agonist at various concentrations in stimulation buffer. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Add the lysis buffer and detection reagents from the assay kit directly to the wells as per the manufacturer's instructions. This typically involves adding a labeled cAMP tracer and specific antibodies.

-

Signal Reading: After a final incubation period, read the plate on a compatible plate reader (e.g., measuring fluorescence resonance energy transfer or luminescence). The signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis:

-

Convert the raw signal to cAMP concentration using a standard curve run in parallel.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data with a sigmoidal dose-response curve (variable slope) to determine the EC50 (concentration for half-maximal response) and Emax (maximum response).

-

Efficacy is often expressed as a percentage of the maximal response induced by a reference full agonist (% Emax).

-

-

In Vivo Protocol: MPTP Model of Parkinson's Disease in Non-Human Primates

The MPTP model is considered the gold standard for preclinical evaluation of anti-parkinsonian therapies as it closely mimics the motor symptoms and dopamine depletion of human PD.[6][15]

-

Objective: To assess the ability of a D1 agonist to reverse motor deficits in a parkinsonian primate.

-

Model Induction:

-

Subjects: Typically macaque or marmoset monkeys.

-

Toxin Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (intramuscularly or intravenously) over a period of days or weeks.[15][28] The dosing regimen is carefully titrated to induce stable, moderate-to-severe parkinsonian symptoms (bradykinesia, rigidity, tremor, postural instability) while maintaining the animal's ability to eat and drink with support.[28][29]

-

Confirmation: The dopaminergic lesion is often confirmed via PET imaging with a dopamine transporter (DAT) ligand.

-

-

Experimental Procedure:

-

Baseline Assessment: Before drug administration, trained observers score the animal's motor function using a validated parkinsonian rating scale.

-

Drug Administration: The test D1 agonist is administered (e.g., orally, subcutaneously, or intravenously) at various doses in a crossover design with a vehicle control and potentially a positive control (e.g., levodopa).

-

Post-Treatment Assessment: Animals are observed and scored at multiple time points post-dosing to evaluate the magnitude and duration of any anti-parkinsonian effects. Videotaping is standard for later blinded analysis.

-

Data Analysis: Changes in the motor rating score from baseline are calculated for each treatment condition. Statistical analysis is used to compare the effects of the D1 agonist to the vehicle control.

-

In Vivo Protocol: T-Maze Delayed Non-Match-to-Place Task for Working Memory

This task is used to assess spatial working memory in rodents, a cognitive domain highly dependent on prefrontal cortex function and D1 receptor signaling.[12][14][20]

-

Objective: To evaluate the effect of a D1 agonist on spatial working memory.

-

Apparatus: A T-shaped maze with a start arm and two goal arms.

-

Procedure:

-

Habituation & Training: Rodents (typically rats) are first habituated to the maze and trained to find a food reward in the goal arms.[20]

-

Task Protocol: The task consists of multiple trials, each with two runs:

-

Sample Run (Forced Choice): One goal arm is blocked, forcing the rat to enter the open arm where it receives a food reward. The rat is then removed from the maze.

-

Delay Period: The rat is held in its home cage for a specific delay period (e.g., 10 seconds to several minutes). This is when the test compound or vehicle is typically administered.

-

Choice Run (Free Choice): The rat is placed back in the start arm, and both goal arms are now open. The food reward is placed in the arm that was previously blocked.

-

-

Scoring: A "correct" choice is recorded if the rat enters the previously unvisited (now baited) arm. The percentage of correct choices over a session of trials is the primary measure of working memory performance.

-

Data Analysis: The performance of the drug-treated group is compared to the vehicle-treated group to determine if the D1 agonist enhances, impairs, or has no effect on working memory.

-

Challenges and Future Directions

Despite decades of research, no centrally-acting D1 receptor agonist is currently in widespread clinical use.[3] The primary challenges have been poor oral bioavailability and short half-lives of early catechol agonists, as well as a narrow therapeutic window between efficacy and adverse effects like hypotension and dyskinesia.[2][3]

The future of D1-targeted therapies is focused on overcoming these limitations:

-

Biased Agonism: Developing ligands that preferentially activate G protein signaling over β-arrestin pathways may enhance therapeutic effects while reducing receptor desensitization, tolerance, and potential side effects.[10]

-

Positive Allosteric Modulators (PAMs): PAMs do not activate the receptor directly but bind to a different site to enhance the effect of endogenous dopamine. This approach offers greater spatial and temporal precision, potentially leading to a better safety profile.[3]

-

Improved Pharmacokinetics: The development of non-catechol agonists has already led to compounds with better drug-like properties, enabling the clinical studies that are currently underway.[3][4][10]

Conclusion